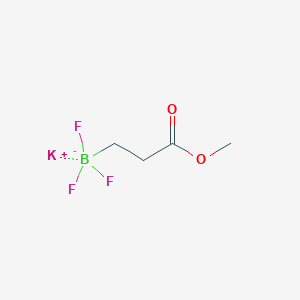

Potassium 3-trifluoroboratopropionate methyl ester

説明

Potassium 3-trifluoroboratopropionate methyl ester (CAS 1023357-63-2) is an organoboronic ester with the molecular formula C₄H₇BF₃KO₂ and a molecular weight of 194.00 g/mol . It functions as a Lewis base, forming complexes with metal ions, and is widely used in organic synthesis as a catalyst, ligand, and reagent for deprotecting alcohols . Its applications span polymer synthesis (e.g., polyurethanes, polyamides), amino acid and peptide production, and coordination chemistry . The compound is commercially available in 95% purity, with pricing ranging from $156/1g to $620/5g (Santa Cruz Biotechnology) and ¥1010/1g (Aladdin) .

特性

IUPAC Name |

potassium;trifluoro-(3-methoxy-3-oxopropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O2.K/c1-10-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWJZDRICBCMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674901 | |

| Record name | Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023357-63-2 | |

| Record name | Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium trifluoro(3-methoxy-3-oxopropyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Potassium 3-trifluoroboratopropionate methyl ester is an organoboronic ester that has been widely employed in diverse applications, ranging from organic synthesis to laboratory experiments. It primarily targets metal ions, forming complexes with them.

Mode of Action

Acting as a Lewis base, this compound forms complexes with other molecules, particularly metal ions. This unique ability to form complexes renders it a valuable reagent in organic synthesis, facilitating diverse chemical transformations.

Biochemical Pathways

This compound has found utility as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols. Its applications extend to the synthesis of various compounds, including amino acids, peptides, and nucleic acids. Furthermore, it has been utilized in polymer synthesis, notably in the production of polyurethanes and polyamides.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical transformations it facilitates. For instance, in the synthesis of amino acids, peptides, and nucleic acids, it can contribute to the formation of key bonds and structures.

生化学分析

Biochemical Properties

Potassium 3-trifluoroboratopropionate methyl ester plays a crucial role in various biochemical reactions. It acts as a Lewis base, forming complexes with other molecules, particularly metal ions. This ability to form complexes facilitates diverse chemical transformations. The compound is also used as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols. It interacts with enzymes, proteins, and other biomolecules, aiding in the synthesis of amino acids, peptides, and nucleic acids.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and other biomolecules can lead to changes in cellular activities, including the regulation of metabolic pathways and the modulation of enzyme activities. These effects can vary depending on the type of cells and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with metal ions and other molecules. This interaction facilitates diverse chemical transformations and influences enzyme activities. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Additionally, it can induce changes in gene expression, leading to alterations in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular activities and metabolic pathways, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular activities and metabolic processes. Threshold effects have been observed in studies, indicating that the compound’s impact on cellular functions is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions and other molecules plays a crucial role in its involvement in metabolic pathways. These interactions can lead to changes in enzyme activities and the regulation of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its involvement in biochemical reactions. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its effects on cellular functions.

生物活性

Introduction

Potassium 3-trifluoroboratopropionate methyl ester (CAS Number: 1023357-63-2) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C4H7BF3KO2

- Molecular Weight : 194.002 g/mol

- Purity : 96%

The compound is characterized by the presence of a trifluoroborate moiety, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that boron compounds, including potassium trifluoroborate salts, exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell wall synthesis and interfering with metabolic pathways essential for microbial growth. For instance, studies have shown that boron compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Neuroprotective Effects

Boron compounds have been linked to neuroprotective effects through modulation of signaling pathways involved in neuronal survival. For example, the activation of the PI3K-Akt pathway has been associated with neuroprotection against excitotoxicity . Although specific studies on this compound are lacking, its potential to influence similar pathways warrants further investigation.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various boron compounds, potassium trifluoroborate salts were tested against several pathogens. The results indicated a significant inhibition zone against E. coli and S. aureus, demonstrating the compound's potential as an antimicrobial agent .

Cancer Cell Line Studies

While direct studies on this compound are sparse, related compounds such as bortezomib have shown promising results in inhibiting cancer cell proliferation through proteasome inhibition and apoptosis induction . This suggests that this compound may exhibit similar properties.

Research Findings Summary

科学的研究の応用

Cross-Coupling Reactions

Potassium 3-trifluoroboratopropionate methyl ester is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction , which is a cornerstone of modern organic synthesis. This compound acts as a nucleophilic partner, allowing for the formation of carbon-carbon bonds through the coupling of aryl or vinyl halides with alkyl or alkenyl trifluoroborates.

- Example : In a study, potassium alkyltrifluoroborates were successfully coupled with alkenyl bromides using palladium catalysts, yielding various trisubstituted conjugated dienes . The stability of potassium trifluoroborates under oxidative conditions enhances their applicability in these reactions.

Methylation Strategies

The compound has been explored for its potential in methylation reactions. Traditional methods for introducing methyl groups often face limitations due to the need for excessive reagents or harsh conditions. However, this compound facilitates more efficient methylation processes with reduced byproducts.

- Case Study : The cross-coupling of potassium methyltrifluoroborate with halopurines has demonstrated its ability to generate biologically active substituted purines, showcasing its utility in pharmaceutical chemistry .

Stability and Reactivity

One of the primary advantages of this compound is its moisture and air stability compared to traditional boronic acids and esters. This stability allows for easier handling and storage, making it an attractive choice for synthetic chemists.

Comparative Analysis of Organoboron Compounds

| Property | This compound | Boronic Acids | Boronate Esters |

|---|---|---|---|

| Stability | High (moisture and air-stable) | Low (sensitive) | Moderate |

| Reactivity in Cross-Coupling | Excellent | Variable | Limited |

| Purification Difficulty | Easier | Often challenging | Moderate |

| Functional Group Compatibility | High | Variable | Limited |

類似化合物との比較

Potassium 3-Trifluoroboratopropionate tert-Butyl Ester

CAS 1023357-66-5

- Molecular Formula : C₇H₁₃BF₃KO₂

- Molecular Weight : 236.08 g/mol

- Applications: Primarily used in peptide, protein, and nanomaterial synthesis due to its compatibility with sensitive substrates . Pricing: Lower cost per gram ($136/1g) compared to the methyl ester . Purity: Available at 97% purity (vs. 95–96% for the methyl ester) .

Potassium Bromomethyl Trifluoroborate

Potassium Cyclohexyltrifluoroborate

CAS 446065-11-8

Comparative Analysis of Key Properties

Role in Polymer Chemistry

Comparative Stability

- Both esters are stable at room temperature, but the tert-butyl derivative exhibits superior thermal stability (>300°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 3-trifluoroboratopropionate methyl ester, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transesterification reactions. Key parameters include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio between the boronic acid precursor and potassium fluoride to avoid side reactions.

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reaction efficiency .

- Temperature control : Reactions often proceed at 50–80°C to balance kinetic activation and thermal decomposition risks.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity, as validated by NMR and mass spectrometry .

Q. How is structural integrity and purity confirmed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies trifluoroborate resonance (δ ≈ -140 to -150 ppm), while NMR confirms ester methyl groups (δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion peak at m/z 194.00 (CHBFKO) .

- Elemental Analysis : Carbon and boron content should align with theoretical values (C: 24.7%, B: 5.6%) to rule out impurities .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a stable boronate reagent in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation. Applications include:

- Heterocycle synthesis : Coupling with aryl/heteroaryl halides to construct biaryl motifs.

- Pro-drug development : The methyl ester group enhances lipophilicity for cellular uptake, followed by esterase hydrolysis in vivo .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize cross-coupling reactions involving this reagent?

- Methodological Answer :

- Taguchi Method : Use orthogonal arrays (e.g., L) to screen variables like catalyst loading (1–5 mol%), solvent polarity, and temperature (60–100°C). Prioritize factors via ANOVA; catalyst concentration often dominates yield variance (e.g., 77.6% contribution in analogous systems) .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., Pd(OAc) vs. SPhos ligand) to identify optimal conditions .

Q. How to resolve contradictions in reaction outcomes when using this compound under varying conditions?

- Methodological Answer :

- Control experiments : Compare yields with/without moisture (via 3Å molecular sieves) to assess hydrolytic stability.

- Kinetic profiling : Monitor reaction progress via in situ NMR to detect intermediates (e.g., boronic acid formation).

- Statistical analysis : Apply Grubbs’ test to identify outliers in replicate trials, ensuring data reproducibility .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed couplings?

- Methodological Answer :

- Transmetalation pathway : The trifluoroborate group facilitates Pd–B bond formation, accelerating oxidative addition to aryl halides. Steric effects from the methyl ester moiety may slow this step, requiring electron-rich ligands (e.g., SPhos) to stabilize the Pd(0) intermediate .

- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict activation barriers for competing pathways, guiding ligand selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。